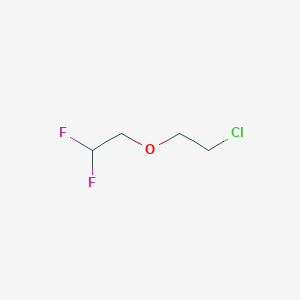
5-Chloro-1,1-difluoro-3-oxapentane
描述
5-Chloro-1,1-difluoro-3-oxapentane: is a chemical compound with the molecular formula C₄H₇ClF₂O and a molecular weight of 144.55 g/mol . It is used in various research applications due to its unique chemical properties.
准备方法
化学反应分析
Types of Reactions: 5-Chloro-1,1-difluoro-3-oxapentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions .
科学研究应用
Biology and Medicine:
Industry: In industrial settings, 5-Chloro-1,1-difluoro-3-oxapentane may be used as an intermediate in the synthesis of other chemical compounds .
作用机制
The mechanism of action of 5-Chloro-1,1-difluoro-3-oxapentane is not well-understood. It likely involves interactions with specific molecular targets and pathways, but detailed information is not available .
相似化合物的比较
5-Chloro-1,1-difluoro-3-oxapentane: is similar to other halogenated organic compounds, such as This compound and This compound .
Uniqueness: The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which may impart unique reactivity and properties compared to other similar compounds .
生物活性
5-Chloro-1,1-difluoro-3-oxapentane is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Overview
This compound is characterized by the presence of chlorine and difluoromethyl groups, which may influence its reactivity and interaction with biological targets. The molecular structure can be represented as follows:
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The half-maximal inhibitory concentration (IC50) for 5-LO inhibition has been documented at approximately 10 µM, indicating moderate potency against this target.
- Interaction with Receptors : Preliminary studies suggest that this compound may also interact with various receptors involved in inflammatory pathways, although specific receptor targets remain to be fully elucidated.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Anti-inflammatory Properties : In vitro assays demonstrated that the compound effectively reduces leukotriene production in human leukocytes, suggesting a potential role in managing inflammatory diseases such as asthma and arthritis.
- Cytotoxic Effects : Research exploring the cytotoxicity of this compound on cancer cell lines revealed that it exhibits selective toxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Pharmacological Applications : The compound has been evaluated for its therapeutic potential in models of chronic inflammatory diseases. Results indicate that it may reduce symptoms associated with conditions like rheumatoid arthritis by modulating immune responses.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target | IC50 Value | Effect |
|---|---|---|---|
| 5-Lipoxygenase Inhibition | Enzymatic Activity | ~10 µM | Reduced leukotriene synthesis |
| Cytotoxicity | Various Cancer Cell Lines | N/A | Selective toxicity observed |
| Anti-inflammatory Effects | Inflammatory Pathways | N/A | Symptom reduction in animal models |
属性
IUPAC Name |
2-(2-chloroethoxy)-1,1-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClF2O/c5-1-2-8-3-4(6)7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBIENACBTXTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















